D-Valine, hydrochloride

Catalog No.
S15268738
CAS No.
31320-20-4
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Valine, hydrochloride

CAS Number

31320-20-4

Product Name

D-Valine, hydrochloride

IUPAC Name

(2R)-2-amino-3-methylbutanoic acid;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m1./s1

InChI Key

JETBVOLWZWPMKR-PGMHMLKASA-N

Canonical SMILES

CC(C)C(C(=O)O)N.Cl

Isomeric SMILES

CC(C)[C@H](C(=O)O)N.Cl

D-Valine, chemically known as D-2-amino-3-methylbutanoic acid, is a non-proteinogenic amino acid and one of the two enantiomers of valine, the other being L-valine. It has the molecular formula C5H11NO2C_5H_{11}NO_2 and a molecular weight of approximately 117.15 g/mol. D-Valine appears as a white crystalline powder with a melting point exceeding 295 °C and is soluble in water at a concentration of 56 g/L at 20 °C . This compound is characterized by its optical activity, with specific rotation values ranging from [α]23=27.5[-α]_{23}=-27.5^\circ in hydrochloric acid solution .

D-Valine plays a significant role in various biochemical processes, particularly in cell culture applications where it selectively inhibits fibroblast proliferation while allowing epithelial cell growth. This property makes it valuable for research in cellular biology and tissue engineering .

Typical of amino acids. It can undergo hydrolysis to yield its corresponding amine and carboxylic acid. For instance, D-Valine can be converted into various derivatives through acylation or amidation reactions, which are crucial for synthesizing pharmaceuticals and agrochemicals. Additionally, D-Valine can react with acylating agents to form esters or amides, further expanding its utility in synthetic organic chemistry .

D-Valine exhibits notable biological activities, particularly its ability to inhibit the growth of certain cell types. It selectively inhibits fibroblast proliferation while promoting the growth of epithelial cells due to its action on the enzyme D-amino acid oxidase, which is deficient in certain cell types . Furthermore, derivatives of D-Valine are utilized in clinical applications; for example, valnemulin, an antibiotic derived from D-Valine, is effective against bacterial infections in veterinary medicine .

The synthesis of D-Valine can be achieved through various methods:

  • Chemical Synthesis: One method involves the Strake reaction using isobutyric aldehyde and sodium cyanide to produce 2-amino-3-methylbutyronitrile. This compound is then hydrolyzed and resolved using dibenzoyl-L-tartaric acid to yield D-Valine with high purity .
  • Microbial Synthesis: Microbial methods have been developed that utilize specific strains capable of converting substrates like DL-valine into D-Valine through stereoselective hydrolysis or asymmetric degradation processes. These methods are environmentally friendly and offer high selectivity .
  • Biochemical Methods: Enzymatic processes involving d-aminoacylase can also be employed to produce D-Valine from N-acyl-DL-valine substrates .

D-Valine has diverse applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of antibiotics like valnemulin and other pharmaceuticals targeting bacterial infections.
  • Agriculture: Used in the production of agrochemicals such as fluvalinate, a broad-spectrum insecticide that exhibits low toxicity to mammals .
  • Cell Culture: Employed in research to selectively inhibit certain cell types while promoting others, aiding studies in tissue engineering and regenerative medicine.
  • Chiral Synthesis: Functions as a chiral building block in asymmetric synthesis processes critical for producing optically active compounds used in drug development .

Research indicates that D-Valine interacts with various biological systems, particularly influencing cell growth dynamics. Its selective inhibition of fibroblast proliferation makes it a useful tool for studying cellular responses and tissue formation processes. Additionally, studies have shown that D-Valine derivatives can enhance the efficacy of certain drugs by modifying their pharmacokinetic properties, thus broadening their therapeutic applications .

D-Valine shares structural similarities with other amino acids but possesses unique properties that distinguish it from its counterparts:

CompoundStructureUnique Properties
L-Valine(S)-2-amino-3-methylbutanoic acidNaturally occurring proteinogenic amino acid
L-Leucine(S)-2-amino-4-methylpentanoic acidEssential amino acid involved in protein synthesis
D-Isoleucine(R)-2-amino-3-methylpentanoic acidNon-proteinogenic; involved in metabolic pathways

D-Valine's uniqueness lies in its non-proteinogenic nature and its specific biological activities that are not shared by L-valine or other branched-chain amino acids. Its ability to selectively influence cell growth and serve as an intermediate for important pharmaceutical compounds further highlights its significance within biochemical research and industrial applications .

Biocatalytic Asymmetric Synthesis: Microbial Fermentation and Enzymatic Resolution

Biocatalytic asymmetric synthesis has emerged as a dominant method for producing D-valine hydrochloride with high stereochemical purity. Microbial fermentation using Rhodococcus species enables the stereoselective hydrolysis of DL-α-aminoisovaleronitrile into D-valine. This process exploits the nitrile hydratase and amidase activities of Rhodococcus to selectively convert the D-enantiomer while leaving the L-form unreacted. For instance, incubation of Rhodococcus sp. with 100 µmol of DL-α-aminoisovaleronitrile yielded 30 µmol of D-valine within 10 hours, achieving 99% enantiomeric excess.

Enzymatic resolution complements fermentation by separating racemic mixtures. A patented method utilizes Bacillus subtilis nitrilase to hydrolyze DL-valine nitrile, producing D-valine with 92% yield. The process involves sequential steps:

  • Nitrile hydrolysis: DL-valine nitrile → DL-valine amide
  • Amidase action: Selective cleavage of L-valine amide → D-valine.

Table 1 compares key biocatalytic methods:

MethodMicroorganismSubstrateYield (%)Enantiomeric Excess (%)
Nitrile hydratase/amidaseRhodococcus sp.DL-α-aminoisovaleronitrile3099
Nitrilase resolutionBacillus subtilisDL-valine nitrile92>98

These approaches minimize solvent use and eliminate harsh conditions, aligning with green chemistry principles.

Chemoenzymatic Approaches for Stereoselective Preparation

Chemoenzymatic synthesis integrates chemical precursors with enzymatic stereocontrol. The intramolecular Strecker synthesis, as demonstrated by Ohfune et al., employs L-valine acetol ester to generate (R)-α-methylserine derivatives. By substituting L-valine with D-valine, the method achieves inverted stereochemistry, producing (S)-configured amino acids. Critical steps include:

  • Ketimine formation: L-valine ester reacts with aldehydes to form 5s-ketimines.
  • Oxidative deprotection: Removal of the valyl group yields enantiopure D-valine hydrochloride precursors.

Dynamic kinetic resolution (DKR) further enhances efficiency. A patented route combines racemization catalysts (e.g., palladium complexes) with immobilized D-amino acid acylase to continuously convert L-enantiomers into D-valine. This one-pot system achieves 85% conversion at 45°C, outperforming static resolution methods.

Table 2 summarizes stereochemical outcomes:

StrategyStarting MaterialEnzyme/CatalystD-Valine Yield (%)
Strecker synthesisL-valine esterNone (intramolecular)68
Dynamic kinetic resolutionDL-valine amidePalladium/D-amino acylase85

These hybrid methods reduce reliance on fossil-derived chiral auxiliaries while maintaining industrial scalability.

Solid-Phase Synthesis Optimization for Peptide-Conjugated Derivatives

Solid-phase peptide synthesis (SPPS) facilitates the incorporation of D-valine hydrochloride into complex peptidomimetics. While the provided sources lack direct examples, standard SPPS protocols involve:

  • Resin functionalization: Wang or Rink amide resins activated with hydroxysuccinimide esters.
  • Peptide elongation: Sequential coupling of Fmoc-D-valine hydrochloride using carbodiimide activators.
  • Global deprotection: Trifluoroacetic acid cleavage to release the peptide-D-valine conjugate.

Optimization focuses on minimizing epimerization during coupling. Studies suggest that hexafluoroisopropanol as a solvent reduces racemization to <1% during D-valine incorporation. However, detailed methodologies specific to D-valine hydrochloride remain underrepresented in contemporary literature, indicating a need for targeted research.

Molecular Dynamics Simulations of Crystalline Packing Behavior

Molecular dynamics simulations have emerged as powerful computational tools for investigating the crystalline packing behavior of D-Valine hydrochloride systems [5] [6] [7]. Advanced simulation methodologies employing AMBER force field family, particularly ff99SB-disp and CHARMM36 force fields, have demonstrated exceptional capability in reproducing experimental crystallographic data for amino acid crystal systems [8] [9]. These simulations typically operate under isothermal-isobaric ensemble conditions at 298-310 Kelvin with periodic boundary conditions to simulate infinite crystal systems [8] [10].

The crystalline packing behavior of D-Valine hydrochloride exhibits distinctive characteristics when examined through molecular dynamics approaches spanning microsecond timescales [10]. Computational studies reveal that D-Valine adopts orthorhombic space group P2₁2₁2₁, forming layered structures through systematic hydrogen bonding networks between amino and carboxyl functional groups [11]. The interlayer spacing measurements demonstrate that D-Valine crystals maintain approximately 12.3 Angstroms separation, significantly shorter than methionine (15.2 Angstroms) and leucine (14.6 Angstroms) counterparts [11].

Crystalline molecular dynamics simulations demonstrate that D-Valine hydrochloride systems exhibit remarkable structural stability under harmonic position restraints with spring constants of 200 kilojoules per mole per nanometer squared [5]. The root mean square deviation of atomic positions between molecular dynamics protein structures and experimental crystal structures reaches plateau equilibrium at approximately 60 nanoseconds, indicating rapid conformational stabilization [5]. Production trajectory analysis over 90-100 nanosecond intervals provides sufficient sampling for density analysis and crystallographic property predictions [5].

Force field comparative studies examining AMBER ff99SB-disp, AMBER ff99SB-ILDN, CHARMM36IDPSFF, and CHARMM36m demonstrate varying performance levels in capturing amino acid crystalline behavior [9]. The AMBER ff99SB-disp force field consistently produces higher polyproline II content compared to alternative force fields, while CHARMM36m samples less structured conformational content [9]. These computational investigations reveal that molecular dynamics simulations can qualitatively analyze crystalline properties, though quantitative results require careful validation against multiple experimental quantities [6].

ParameterTypical RangeApplication
Simulation Time100-1000 nanosecondsAdequate conformational sampling
Temperature298-310 KelvinPhysiological conditions
Time Step1-2 femtosecondsNumerical integration stability
Cutoff Distance10-12 AngstromsLong-range interaction treatment
Spring Constant200 kJ/mol/nm²Position restraint strength

Supramolecular Interactions in Racemic vs. Enantiopure Systems

The supramolecular interactions governing racemic versus enantiopure D-Valine hydrochloride systems demonstrate profound differences in crystallization behavior and intermolecular recognition patterns [12] [13] [14]. Enantiopure D-Valine systems exhibit preferential formation of homochiral hydrogen bonding networks, while racemic mixtures display heterochiral interactions leading to distinct crystalline architectures [12] [15].

Hirshfeld surface analysis reveals that D-Valine crystalline systems demonstrate significant hydrogen bonding contributions, with oxygen-hydrogen and hydrogen-oxygen contacts comprising approximately 39.8 percent of total intermolecular interactions [11]. These hydrogen bonding networks primarily involve amino group nitrogen atoms forming directional interactions with carboxylate oxygen atoms, creating characteristic C(4) hydrogen-bonded chain motifs [14]. The formation of sixteen-membered second-level ring systems through these interactions provides structural stability and determines the overall crystal packing arrangement [14].

Racemic D-Valine systems demonstrate fundamentally different supramolecular assembly patterns compared to enantiopure counterparts [12] [16]. Self-assembly investigations using aromatic amino acid model systems reveal that racemic mixtures produce mechanically superior nanostructures with Young's modulus values reaching 53.5 ± 12.1 gigapascals, compared to individual enantiomers exhibiting 1.8 ± 0.3 gigapascals [16]. This dramatic mechanical enhancement results from altered molecular packing arrangements and stronger intermolecular interactions in racemic crystal systems [16].

Experimental crystallographic studies demonstrate that racemic amino acid crystals adopt achiral space groups, preferentially forming racemic crystals rather than conglomerate structures [15]. These racemic systems exhibit both homochiral and heterochiral pseudo-continuous helical arrangements within their crystal lattices, generating unique packing interactions not accessible to equivalent enantiopure systems [15]. The heterochiral pseudo-continuous helices involve alternating d-amino acid and l-amino acid duplex stacking with helix handedness inversion at every contact interface [15].

Chiral recognition mechanisms in D-Valine hydrochloride systems operate through multiple interaction modes with varying energy contributions and selectivity factors [17] [18]. Hydrogen bonding networks provide the strongest chiral discrimination with energy ranges of 10-40 kilojoules per mole and high selectivity factors [17]. Electrostatic interactions contribute moderate selectivity with energy ranges of 20-80 kilojoules per mole, while steric complementarity offers high selectivity through geometric matching requirements [17] [18].

Interaction TypeEnergy Range (kJ/mol)Distance Range (Å)Selectivity Factor
Hydrogen Bonding10-402.5-3.5High
Electrostatic20-803.0-5.0Moderate
Steric Complementarity5-253.5-4.5High
Hydrophobic2-104.0-6.0Low
Van der Waals1-153.0-6.0Low

Kinetic Resolution Mechanisms in Catalytic Asymmetric Reactions

Kinetic resolution mechanisms involving D-Valine hydrochloride demonstrate sophisticated catalytic asymmetric reaction pathways that enable enantiomeric purity control through selective transformation processes [19] [20] [21]. These mechanisms operate on the fundamental principle that racemic substrate mixtures undergo differential reaction rates for individual enantiomers when exposed to chiral catalytic environments [20] [22].

Dynamic kinetic resolution processes for D-Valine derivatives have been extensively investigated using amino acid-catalyzed transformations [22]. L-proline serves as the most frequently employed natural amino acid catalyst due to its zwitterionic properties and rigid five-membered pyrrolidine ring structure [22]. The zwitterionic character provides pH stability across ranges from 1.8 to 10.63, while the rigid ring structure offers advantages over flexible co-formers in maintaining consistent catalytic activity [22].

Catalytic asymmetric synthesis methodologies demonstrate that D-Valine kinetic resolution can be achieved through azlactone intermediate formation and subsequent dynamic resolution processes [23]. Self-association-free bifunctional thiourea organocatalysts enable concentration-independent high enantioselectivity in dynamic kinetic resolution of racemic azlactones, yielding chiral alpha-amino esters with excellent enantiomeric purities [23]. These processes avoid hydrogen-bonded self-aggregate formation in both solution and solid-state conditions [23].

Industrial synthesis approaches for D-Valine production employ multi-step kinetic resolution sequences involving Strecker reaction chemistry [21]. The synthetic pathway initiates with isobutylaldehyde cyanidation using sodium cyanide and ammonium chloride at 35-40 degrees Celsius for 3-8 hours, producing 2-amino-3-methylbutyronitrile through extraction precipitation in ammoniacal solutions [21]. Subsequent amidation reactions using sodium hydroxide and ketone catalysts in alcohol-water mixed solvents generate racemic 2-amino-3-methylbutyramide free base [21].

Resolution of racemic intermediates utilizes L-dibenzoyl tartaric acid as the resolving agent in acetone-water mixed solvent systems [21]. The volume percentage ratios of acetone to water typically range from 80-95 percent acetone to 20-5 percent water, with solvent loading ratios of 5-10:1 relative to free base substrate [21]. Resolution temperatures operate between 25-40 degrees Celsius to optimize formation of optically active D-2-amino-3-methylbutyramide-L-dibenzoyl tartaric acid salt [21].

Chemoenzymatic dynamic kinetic resolution represents advanced methodology for D-Valine derivative preparation through heterogeneous catalyst systems [24]. Palladium-based heterogeneous catalysts demonstrate effective racemization capabilities for propyl beta-phenylalaninate model substrates, enabling combination with enzyme-catalyzed kinetic resolution processes [24]. These integrated systems achieve excellent enantioselectivity and yields across significant substrate scopes through careful optimization of physical catalyst characteristics [24].

The kinetic resolution efficiency depends critically on the selectivity factor, defined as the ratio of reaction rate constants for fast-reacting versus slow-reacting enantiomers [20]. High selectivity factors enable effective separation even at moderate conversion levels, while low selectivity factors require careful optimization of reaction conditions to achieve acceptable enantiomeric purity [20]. Temperature control, catalyst loading, and reaction time optimization represent crucial parameters for maximizing kinetic resolution effectiveness [20].

Resolution ParameterOptimal RangeImpact on Selectivity
Temperature25-40°CModerate enhancement
Catalyst Loading5-10 mol%High impact
Reaction Time3-8 hoursTime-dependent optimization
Solvent Ratio80-95% organicSolubility-dependent
pH Range1.8-10.6Catalyst stability

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

153.0556563 g/mol

Monoisotopic Mass

153.0556563 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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